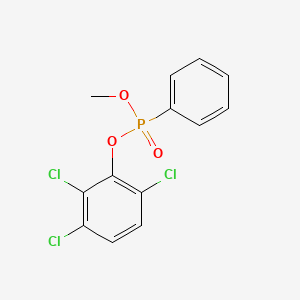
Methyl 2,3,6-trichlorophenyl phenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,6-trichlorophenyl phenylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a methyl group and a phenyl ring substituted with three chlorine atoms at the 2, 3, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,6-trichlorophenyl phenylphosphonate typically involves the reaction of 2,3,6-trichlorophenol with phenylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The resulting product is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,6-trichlorophenyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phenyl phosphonates.
Scientific Research Applications
Methyl 2,3,6-trichlorophenyl phenylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties.
Mechanism of Action
The mechanism of action of methyl 2,3,6-trichlorophenyl phenylphosphonate involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition is often due to the formation of a stable complex between the phosphonate group and the enzyme’s active site, preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
Similar Compounds
- Tris(2,4,6-trichlorophenyl)methyl phosphonate
- Phenylphosphonic dichloride
- 2,3,6-Trichlorophenol
Uniqueness
Methyl 2,3,6-trichlorophenyl phenylphosphonate is unique due to its specific substitution pattern on the phenyl ring and the presence of both methyl and phenyl groups attached to the phosphonate. This unique structure imparts distinct chemical properties, such as increased thermal stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
87539-27-3 |
|---|---|
Molecular Formula |
C13H10Cl3O3P |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
1,2,4-trichloro-3-[methoxy(phenyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H10Cl3O3P/c1-18-20(17,9-5-3-2-4-6-9)19-13-11(15)8-7-10(14)12(13)16/h2-8H,1H3 |
InChI Key |
ARPALNSSUHLZOW-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=CC=CC=C1)OC2=C(C=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















